1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
CAS No.: 61292-54-4
Cat. No.: VC17318477
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole - 61292-54-4](/images/structure/VC17318477.png)
Specification
CAS No. | 61292-54-4 |
---|---|
Molecular Formula | C12H10N2O |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 1-(2-prop-2-ynoxyphenyl)imidazole |
Standard InChI | InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2 |
Standard InChI Key | CZXXUCIWDMYADR-UHFFFAOYSA-N |
Canonical SMILES | C#CCOC1=CC=CC=C1N2C=CN=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol. Its IUPAC name, 1-(2-prop-2-ynoxyphenyl)imidazole, reflects the propargyloxy (–O–C≡C–CH₃) substituent at the ortho position of the phenyl ring and the imidazole moiety at the first position. Key structural identifiers include:
Property | Value |
---|---|
CAS No. | 61292-54-4 |
Molecular Formula | C₁₂H₁₀N₂O |
Molecular Weight | 198.22 g/mol |
SMILES | C#CCOC1=CC=CC=C1N2C=CN=C2 |
InChIKey | CZXXUCIWDMYADR-UHFFFAOYSA-N |
The propargyl group introduces sp-hybridized carbons, enhancing reactivity for click chemistry or cross-coupling reactions . The imidazole ring, with its aromaticity and nitrogen lone pairs, facilitates hydrogen bonding and π-π interactions, critical for biological activity .
Synthesis and Preparation
Synthesis typically involves multi-step routes combining nucleophilic substitution and heterocycle formation. One approach involves:
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Propargylation of 2-hydroxyphenyl precursors: Reacting 2-hydroxyphenyl derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(prop-2-yn-1-yloxy)phenyl intermediates.
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Imidazole ring construction: Cyclizing the intermediate with glyoxal and ammonium acetate under acidic conditions to form the imidazole core .
Alternative methods employ cross-coupling reactions, such as Sonogashira coupling, to attach the propargyl group post-imidazole formation . Yield optimization remains challenging due to steric hindrance from the ortho-substituted phenyl group, with reported yields ranging from 45–60%.
Comparative Analysis with Related Compounds
The propargyloxy-phenyl substitution in 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole uniquely balances lipophilicity and hydrogen-bonding capacity, enhancing target selectivity .
Future Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms .
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Biological Screening: Expanding in vivo studies to validate antimicrobial and neuroprotective effects .
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Material Science Applications: Exploiting the propargyl group for polymer cross-linking or metal-organic frameworks.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s full potential .
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